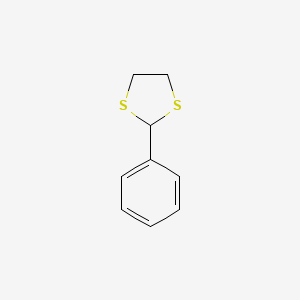

2-Fenil-1,3-ditiolano

Descripción general

Descripción

2-Phenyl-1,3-dithiolane (2PDT) is a synthetic compound with a variety of applications in scientific research. It is an organosulfur compound with a molecular formula of C10H10S2. 2PDT is a versatile molecule that has been used to study a range of biochemical and physiological processes. It is a potential therapeutic agent for a range of diseases and has been used for a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Sintón para Síntesis Orgánica

El 2-Fenil-1,3-ditiolano sirve como un equivalente versátil de anión acilo en la síntesis orgánica. Se utiliza en la preparación de varios aldehídos, incluidos los derivados del benzaldehído, que son intermediarios cruciales en la síntesis de fragancias, sabores y productos farmacéuticos .

Agente de Desoxigenación

Este compuesto se utiliza para la desoxigenación de sulfóxidos a sulfuros. Esta reacción es significativa en la síntesis química donde los sulfuros son productos finales o intermediarios deseados .

Reacciones de Fotosolvolisis

En la fotosolvolisis, los derivados del this compound experimentan hidrólisis al irradiarse con luz para formar tioésteres. Este proceso es valioso en estudios fotoquímicos y el desarrollo de compuestos sensibles a la luz .

Reacciones de Intercambio de Alcohol

La irradiación de this compound en alcohol induce reacciones de intercambio de alcohol. Esta aplicación es beneficiosa en el estudio de los mecanismos de reacción y la síntesis de derivados de alcohol .

Safety and Hazards

Avoid contact with skin and eyes; do not breathe mist/vapors/spray; store in a dry, cool, and well-ventilated place

Future Directions

Research on 2-Phenyl-1,3-dithiolane continues to explore its applications in synthetic chemistry, materials science, and other fields. Further investigations into its reactivity, stability, and potential novel reactions are warranted .

Mecanismo De Acción

Target of Action

The primary targets of 2-Phenyl-1,3-dithiolane are metal ions, specifically thallium (III), mercury (II), mercury (I), and silver (I) ions . These ions interact with the compound, promoting its hydrolysis .

Mode of Action

The interaction between 2-Phenyl-1,3-dithiolane and its targets involves the rapid formation of a 1:1-adduct between the metal ion and the dithiane . This is followed by a slow ring-opening step . The efficiency of these reactions varies with the type of metal ion, with thallium (III) being the most efficient, followed by mercury (II), mercury (I), and silver (I) .

Biochemical Pathways

The primary biochemical pathway affected by 2-Phenyl-1,3-dithiolane is its own hydrolysis, promoted by the aforementioned metal ions . The hydrolysis process involves the formation of an adduct with the metal ion, followed by a slow ring-opening step

Result of Action

Its primary known action is the promotion of its own hydrolysis when in the presence of certain metal ions

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Phenyl-1,3-dithiolane. For instance, the presence of certain metal ions can promote its hydrolysis . Additionally, the solvent environment can impact the reaction. For example, an increase in the dioxane content of the solvent to 20% (v/v) has relatively little effect on the reaction .

Propiedades

IUPAC Name |

2-phenyl-1,3-dithiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBPDPLCHXWHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1028844-22-5 | |

| Record name | 1,3-Dithiolane, 2-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028844-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30204695 | |

| Record name | 1,3-Dithiolane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5616-55-7 | |

| Record name | 2-Phenyl-1,3-dithiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5616-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1,3-dithiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005616557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1,3-dithiolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiolane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-1,3-dithiolane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FVQ28Z7PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

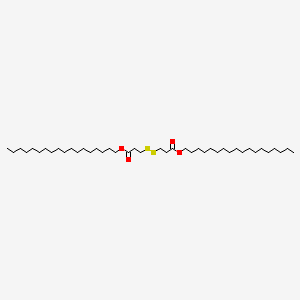

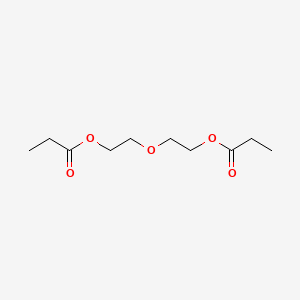

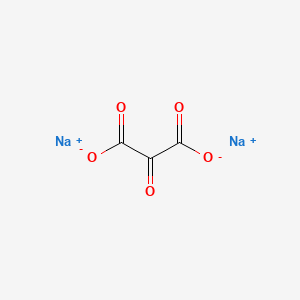

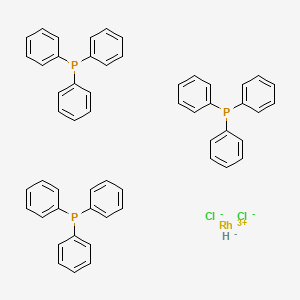

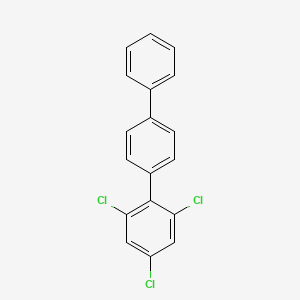

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-Phenyl-1,3-dithiolane influence its reactivity?

A1: The presence of the phenyl group at the C2 position of the 1,3-dithiolane ring significantly impacts its reactivity. Research has shown that the phenyl group introduces steric hindrance, influencing the stereoselectivity of oxidation reactions. For instance, oxidation of 2-Phenyl-1,3-dithiolane with sodium metaperiodate or m-chloroperoxybenzoic acid predominantly yields the trans-1-oxide. This selectivity arises from the oxidant preferentially attacking from the less hindered side of the molecule, opposite the bulky phenyl group. []

Q2: Can 2-Phenyl-1,3-dithiolane be hydrolyzed, and what factors influence this process?

A2: Yes, 2-Phenyl-1,3-dithiolane can undergo hydrolysis, and this process can be significantly accelerated by metal ions such as mercury(II) and thallium(III). [, ] The kinetics of these metal ion-promoted hydrolyses are complex and depend on factors like pH, anion concentration, and the specific metal ion involved. Studies suggest that the reaction proceeds through the formation of a metal ion-dithiolane adduct, followed by a slow ring-opening step.

Q3: How does the presence of the sulfur atoms in 2-Phenyl-1,3-dithiolane affect its interaction with metal ions?

A3: The sulfur atoms in 2-Phenyl-1,3-dithiolane act as donor atoms, enabling the molecule to form stable complexes with metal ions like mercury(I). [] This interaction is analogous to the behavior observed with other sulfur-containing ligands. The stability and stoichiometry of these complexes can vary depending on the specific metal ion and counterions present.

Q4: Has 2-Phenyl-1,3-dithiolane been investigated as a substrate for enzymatic reactions?

A4: Yes, research has explored the biotransformation of 2-Phenyl-1,3-dithiolane using enzymes like Toluene dioxygenase (TDO). [] TDO-catalyzed dioxygenation of 2-Phenyl-1,3-dithiolane primarily yields the corresponding cis-dihydrodiol, with the cis-dihydrodiol sulfoxide identified as a minor product. These findings highlight the potential for utilizing enzymes to achieve regio- and stereoselective oxidations of 2-Phenyl-1,3-dithiolane.

Q5: Can 2-Phenyl-1,3-dithiolane undergo photosolvolysis?

A5: Yes, studies have demonstrated that 2-alkoxy-2-phenyl-1,3-dithiolanes, including 2-methoxy- and 2-ethoxy-2-phenyl-1,3-dithiolane, are susceptible to photosolvolysis. [] Irradiation with a low-pressure mercury lamp in a neutral aqueous solution leads to hydrolysis, producing the corresponding thioester. Interestingly, conducting the irradiation in an alcoholic solution facilitates alcohol exchange.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-](/img/structure/B1617706.png)

![2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1617708.png)